molecular formula C16H23N3O B12546091 1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine CAS No. 144601-83-2

1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine

Cat. No.: B12546091
CAS No.: 144601-83-2
M. Wt: 273.37 g/mol
InChI Key: IGWNQKZFDZXQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine is a complex organic compound that belongs to the class of isoindoles. Isoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a unique structure that includes an imino group and a bulky 2,2,4-trimethylpentan-3-yl group, which can influence its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine typically involves multiple steps. One common method starts with the preparation of the isoindole core, which can be achieved through the cyclization of appropriate precursors. The introduction of the imino group is often done via a condensation reaction with an amine. The 2,2,4-trimethylpentan-3-yl group can be introduced through an etherification reaction using the corresponding alcohol and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts and solvents are chosen to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: The imino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The bulky 2,2,4-trimethylpentan-3-yl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The imino group can form hydrogen bonds or ionic interactions with active sites, while the bulky 2,2,4-trimethylpentan-3-yl group can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound has a similar bulky group but differs in its core structure.

    2,2,4-Trimethylpentane:

Uniqueness

1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine is unique due to its combination of an imino group and a bulky 2,2,4-trimethylpentan-3-yl group attached to an isoindole core. This unique structure imparts specific chemical reactivity and biological properties that distinguish it from other compounds.

Properties

CAS No.

144601-83-2

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

3-imino-7-(2,2,4-trimethylpentan-3-yloxy)isoindol-1-amine

InChI

InChI=1S/C16H23N3O/c1-9(2)13(16(3,4)5)20-11-8-6-7-10-12(11)15(18)19-14(10)17/h6-9,13H,1-5H3,(H3,17,18,19)

InChI Key

IGWNQKZFDZXQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(C)(C)C)OC1=CC=CC2=C1C(=NC2=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.